2-Tributylstannylbenzo[b]thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-benzothiophen-2-yl(tributyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPVMOUQRNYNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370738 | |
| Record name | (1-Benzothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148961-88-0 | |
| Record name | (1-Benzothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzothiophen-2-yl)tributylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Adsorption Methods:for Purification, Chromatography Using Silica Gel Mixed with Anhydrous Potassium Carbonate K₂co₃ Has Been Shown to Be Effective at Capturing Organotin Impurities, Reducing Their Levels in the Final Product to the Parts Per Million Ppm Range.
The following table outlines common strategies for managing organotin waste.
| Strategy | Description | Advantage | Ref. |
| Catalytic Tin with in situ Recycling | Uses a sub-stoichiometric amount of the organotin reagent which is regenerated during the reaction. | Drastically reduces the volume of tin waste. | researchgate.net |
| Fluoride-Mediated Precipitation | Post-reaction workup with aqueous potassium fluoride (B91410) (KF) solution. | Converts soluble tin byproducts into an easily filterable, insoluble polymeric solid. | researchgate.net |
| Adsorbent-Based Chromatography | Column chromatography using a stationary phase modified with an adsorbent like K₂CO₃. | Highly effective at removing trace amounts of organotin impurities from the desired product. |
By implementing these green and waste-avoidance strategies, the synthetic utility of valuable reagents like 2-tributylstannylbenzo[b]thiophene can be harnessed while mitigating their inherent environmental and health risks.
Synthetic Utility and Applications in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The ability to introduce the benzo[b]thiophene moiety into a wide array of organic molecules makes 2-tributylstannylbenzo[b]thiophene an invaluable tool for synthetic chemists aiming to build intricate and functionally diverse compounds.
A primary application of this compound is the synthesis of 2-substituted and otherwise functionalized benzothiophenes. Through palladium-catalyzed Stille cross-coupling reactions, the tributylstannyl group can be readily displaced by a variety of organic electrophiles, typically aryl, heteroaryl, or vinyl halides and triflates. organic-chemistry.org This reaction provides a powerful and general method for installing functional groups at the C2-position of the benzothiophene (B83047) nucleus with high regioselectivity.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields with a broad range of coupling partners. For instance, the use of ligands like triphenylphosphine (B44618) (PPh₃) or SPhos with palladium sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ is common. researchgate.netharvard.edu
The following table illustrates the versatility of this approach in synthesizing various functionalized benzothiophenes.
| Coupling Partner (Electrophile) | Catalyst System | Product | Reference |
| Aryl Iodide | Pd(PPh₃)₄, CuI | 2-Arylbenzo[b]thiophene | harvard.edu |
| Aryl Bromide | Pd₂(dba)₃ / SPhos | 2-Arylbenzo[b]thiophene | researchgate.net |
| Vinyl Bromide | Pd(PPh₃)₄ | 2-Vinylbenzo[b]thiophene | wikipedia.org |
| Acyl Chloride | PdCl₂(PPh₃)₂ | 2-Acylbenzo[b]thiophene | organic-chemistry.org |
| Heteroaryl Bromide | Pd(OAc)₂ / Ligand | 2-Heteroarylbenzo[b]thiophene | researchgate.net |
This table is illustrative and represents general reaction types. Specific yields and conditions vary based on the substrates.
This methodology allows for the introduction of functionalities that can serve as handles for further synthetic transformations, making it a cornerstone for creating libraries of benzothiophene derivatives for biological screening and materials development. nih.govnih.gov
Building upon its utility in Stille couplings, this compound is frequently employed to forge carbon-carbon bonds between the benzothiophene core and other heterocyclic systems. This is particularly significant in medicinal chemistry and materials science, where molecules combining multiple distinct heteroaromatic rings often exhibit unique biological activities and electronic properties.
The palladium-catalyzed cross-coupling of this compound with halogenated heterocycles (e.g., bromopyridines, iodothiophenes, chloroquinolines) provides direct access to complex bi- and poly-heteroaromatic structures. researchgate.netbenthamscience.com An alternative approach involves the use of heteroaryl aluminum reagents coupled with 2-benzo[b]thiophene halides, but the stannane (B1208499) route offers the advantage of using a stable, isolable, and well-defined benzothiophene precursor. scispace.com The synthesis of molecules containing linked thiophene (B33073) and benzothiophene units is a common example of this application. researchgate.net
Below is a table showcasing representative examples of C-C bond formation between this compound and various heterocyclic halides.
| Heterocyclic Halide | Catalyst System | Product Structure | Reference |
| 2-Bromothiophene | Pd(PPh₃)₄ | 2-(Thiophen-2-yl)benzo[b]thiophene | researchgate.net |
| 3-Bromopyridine | PdCl₂(dppf) | 2-(Pyridin-3-yl)benzo[b]thiophene | researchgate.net |
| 2-Iodofuran | Pd(PPh₃)₄, CuI | 2-(Furan-2-yl)benzo[b]thiophene | researchgate.net |
| 2,5-Dibromotellurophene | PdCl₂(PPh₃)₂ | 2,5-Bis(benzo[b]thiophen-2-yl)tellurophene | researchgate.net |
This table demonstrates the scope of the reaction. Specific catalysts and conditions may be adjusted for optimal results.
The resulting heteroaromatic architectures are scaffolds for new materials and potential drug candidates, including cholinesterase inhibitors and antimicrobial agents. sciforum.netnih.gov
The benzothiophene unit is an important component in the design of organic π-conjugated materials used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its fused-ring structure imparts rigidity and enhances π-orbital overlap compared to a single thiophene ring, which can lead to improved charge transport properties. nih.govrsc.org
This compound can serve as a monomer in Stille polycondensation reactions. When reacted with a dihalogenated aromatic or heteroaromatic comonomer, polymeric chains incorporating the benzothiophene unit are formed. This polymerization method allows for the creation of well-defined, regioregular polymers with tunable electronic and optical properties. nih.gov The resulting polymers often feature a donor-acceptor (D-A) architecture, where the benzothiophene unit can act as part of the electron-rich donor segment. rsc.org
For example, the copolymerization of a dibrominated acceptor unit with a bis-stannylated donor unit (which could be derived from or include benzothiophene) is a standard strategy for synthesizing low band gap polymers for solar cell applications. researchgate.net The use of fused thiophene units like benzothiophene or thieno[3,2-b]thiophene (B52689) in the polymer backbone has been shown to enhance performance in fullerene-free organic solar cells. rsc.org Similarly, oligothiophenes containing benzothiophene units have been synthesized to study the fundamental electronic structure of these quinoidal systems. rsc.org
Applications as Precursors in Multi-Step Synthesis
Beyond its direct use in single coupling steps, this compound is a valuable precursor for more complex, multi-step synthetic sequences, enabling the programmed construction of highly elaborate molecules.
The defined reactivity of the C-Sn bond allows this compound to be used in sequential or iterative cross-coupling strategies. In a molecule containing multiple reactive sites, such as a di- or tri-halogenated arene, each site can be functionalized in a controlled, stepwise manner.
For instance, a dihalo-heterocycle can be coupled with one equivalent of this compound, leaving the second halogen intact for a subsequent, different cross-coupling reaction (e.g., with another organostannane, a boronic acid via Suzuki coupling, or an amine via Buchwald-Hartwig amination). This iterative approach is a powerful tool for creating unsymmetrical, highly substituted aromatic and heteroaromatic systems. The total synthesis of complex natural products, such as quadrigemine C, has featured double Stille reactions where a complex organostannane is coupled to two aryl iodide sites in a single transformation, showcasing the reliability of this reaction in intricate settings. wikipedia.org The synthesis of terthiophenes has also been achieved using sequential palladium-catalyzed coupling reactions, highlighting the utility of this strategy for building defined oligomers. researchgate.net
The core transformation involving this compound is a stannylative substitution, where the tributylstannyl group is formally substituted by another organic fragment. The most prominent example of this is the palladium-catalyzed Stille reaction. organic-chemistry.org In this process, the key step is transmetalation, where the benzothienyl group is transferred from tin to the palladium center, effectively substituting the stannyl (B1234572) moiety with a palladium complex before the final C-C bond-forming reductive elimination. wikipedia.org
While palladium catalysis is the dominant method, recent research has explored transition-metal-free stannylative substitutions. rsc.orgrsc.org These novel methods can involve the generation of highly reactive stannyl anions, such as stannylpotassium (R₃Sn-K), which can then displace halides on aromatic rings through a nucleophilic aromatic substitution (SₙAr) or a radical-nucleophilic (Sₙ1) pathway. rsc.orgconicet.gov.ar Although these methods are still emerging, they offer a potential alternative to palladium-based systems, avoiding the use of transition metals. The fundamental role of this compound, however, remains the same: to act as a synthetic equivalent of a benzothien-2-yl anion or its metallic equivalent for substitution reactions.
Development of Sustainable Synthetic Strategies
The significant toxicity associated with organotin compounds, including this compound and its byproducts, has driven research towards more sustainable synthetic methodologies. researchgate.netsigmaaldrich.com These efforts align with the principles of green chemistry, aiming to reduce environmental impact and improve laboratory safety.
Green Chemistry Principles in Organotin Synthesis
The 12 Principles of Green Chemistry provide a framework for developing more environmentally benign chemical processes. Their application to organotin synthesis focuses on minimizing waste, reducing hazards, and improving efficiency.
| Green Chemistry Principle | Application in Organotin Synthesis & Use |
| 1. Prevention | Designing syntheses to minimize the generation of toxic tin waste from the outset. |
| 2. Atom Economy | Developing reactions, such as catalytic processes, that maximize the incorporation of reactant atoms into the final product, reducing byproduct formation. |
| 3. Less Hazardous Chemical Syntheses | Seeking alternative, less toxic reagents to organotins, or developing methods that use them in catalytic rather than stoichiometric amounts. |
| 5. Safer Solvents and Auxiliaries | Using environmentally benign solvents like water or employing solvent-free conditions for coupling reactions. nih.gov |
| 9. Catalysis | Using catalytic amounts of the organotin reagent, which is superior to using stoichiometric amounts, thereby drastically reducing waste. researchgate.net |
| 10. Design for Degradation | While organotin compounds persist, research focuses on workup procedures that convert them into less harmful, more easily removable substances. |
One approach to greener synthesis involves the use of alternative reaction media. For instance, electrophilic cyclization reactions to create 3-halobenzo[b]thiophenes have been successfully carried out in ethanol (B145695) using sodium halides and copper(II) sulfate, presenting a more environmentally friendly route compared to traditional methods. nih.gov
Avoidance of Organotin Waste Products
A major drawback of Stille coupling is the generation of stoichiometric amounts of highly toxic and difficult-to-remove tributyltin byproducts. researchgate.net Several strategies have been developed to address this critical issue.
Advanced Characterization Techniques in Mechanistic Elucidation
Electrochemical Methods (e.g., Cyclic Voltammetry)
Electrochemical methods are crucial for investigating the redox properties of molecules, providing insights into their electronic structure and reactivity in electron-transfer processes. Cyclic Voltammetry (CV) is a widely used technique to study the electrochemical behavior of compounds by measuring the current response to a linearly cycled potential sweep. ossila.comlibretexts.org This method can determine redox potentials, probe the reversibility of electron-transfer reactions, and help identify reaction intermediates. libretexts.orgnih.gov
For 2-tributylstannylbenzo[b]thiophene, CV can be employed to probe the redox activity at both the organotin center and the benzothiophene (B83047) aromatic system. Organotin compounds are known to exhibit complex electrochemical behavior, often involving the reduction of the Sn(IV) center. ias.ac.in Studies on tributyltin and triphenyltin compounds show reduction processes that can lead to the formation of radical intermediates (R₃Sn•) and anionic species (R₃Sn⁻). ias.ac.inresearchgate.net Concurrently, the benzothiophene ring system can undergo oxidation at a sufficiently positive potential.
A typical CV experiment on this compound would involve scanning the potential to observe both oxidative and reductive events. The resulting voltammogram plots current versus potential, revealing key parameters such as the anodic peak potential (Epa) and cathodic peak potential (Epc). The separation between these peaks (ΔEp) and the ratio of peak currents (Ipa/Ipc) provide information on the electrochemical reversibility and the stability of the species formed after electron transfer. nih.gov This data is invaluable for understanding how the molecule might behave in redox-driven reactions or as a component in electronic materials.
| Process | Peak Potential (V vs. Ag/AgCl) | Scan Rate (mV/s) | Peak Current Ratio (Ipa/Ipc) | Proposed Mechanism |
|---|---|---|---|---|
| Oxidation 1 | +1.65 (Epa) | 100 | - | Irreversible oxidation of benzothiophene ring |
| Reduction 1 | -1.80 (Epc) | 100 | <1 | Quasi-reversible reduction at Sn center (R₃SnX + e⁻ ⇌ [R₃SnX]⁻•) |
Chromatographic Techniques for Speciation and Purity
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds, making them indispensable for assessing the purity of this compound. ias.ac.in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of organotin compounds and benzothiophene derivatives. researchgate.net
Gas Chromatography, often coupled with a mass spectrometer (GC-MS) or a flame photometric detector (GC-FPD), is a powerful technique for the speciation and quantification of volatile organotin compounds. ysi.comnih.gov Due to the relatively low volatility of this compound, analysis may require derivatization to a more volatile species, although direct analysis is sometimes possible.
High-Performance Liquid Chromatography is highly suited for the analysis of less volatile or thermally sensitive compounds. For this compound, reverse-phase HPLC using a C18 column is a common approach. The compound is dissolved in a suitable solvent and injected into the system, where it is separated from impurities based on its differential partitioning between the stationary phase (the C18 column) and a liquid mobile phase. acs.org The purity of the sample is determined by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram.
These techniques are critical in synthetic chemistry to confirm the successful isolation of the desired product and to ensure its purity before its use in subsequent reactions or characterization studies.
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
|---|---|---|---|
| 1 | 3.5 | 0.8 | Impurity / Starting Material |
| 2 | 8.2 | 98.9 | This compound |
| 3 | 9.1 | 0.3 | Impurity / Byproduct |
Computational Chemistry for Structural and Reactivity Analysis
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the molecular structure, electronic properties, and reactivity of molecules, complementing experimental findings. rsc.orgscirp.org For this compound, DFT calculations can be used to predict its three-dimensional geometry with high accuracy, including bond lengths, bond angles, and dihedral angles. dntb.gov.ua
Beyond structural prediction, DFT is used to analyze the electronic landscape of the molecule. The energies and distributions of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. nih.govacs.org The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of computational analysis. jchps.comnih.gov These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the sulfur atom and the π-system of the aromatic rings, indicating sites susceptible to electrophilic attack, while regions around the tin atom and hydrogen atoms would show positive potential.
Furthermore, conceptual DFT provides a framework for quantifying reactivity through various descriptors such as chemical hardness, softness, and the electrophilicity index, which help in rationalizing and predicting the chemical behavior of the molecule in different reaction environments. scielo.org.mxmdpi.com
| Parameter | Calculated Value | Significance |
|---|---|---|
| Bond Length (Sn-C_thiophene) | ~2.15 Å | Defines the geometry and strength of the key bond |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~1.2 D | Indicates overall molecular polarity |
Future Directions and Emerging Research Areas
Novel Catalytic Systems for Stannylation and Coupling
The synthesis and subsequent coupling reactions of 2-Tributylstannylbenzo[b]thiophene are critically dependent on the efficiency of the catalytic systems employed. The development of novel catalysts that offer improved yields, broader substrate scope, and milder reaction conditions is a key area of future research.
Palladium-catalyzed reactions have been instrumental in the synthesis of benzo[b]thiophene derivatives. rsc.orgnih.govresearchgate.net Future work will likely focus on adapting and refining these methods for the direct C-H stannylation of benzo[b]thiophene, a process that would offer a more atom-economical route to this compound compared to traditional methods involving pre-functionalized starting materials. The exploration of palladium catalysts with novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to catalytic systems with enhanced activity and selectivity for the stannylation reaction. acs.org Furthermore, the development of palladium catalysts supported on materials like fluorous silica (B1680970) gel may offer practical advantages such as easier purification and catalyst recycling. nih.gov
In addition to palladium, other transition metals are being explored for their potential in C-C and C-heteroatom bond formation. ccspublishing.org.cn Research into copper-catalyzed cross-coupling reactions, for instance, could provide alternative and potentially more sustainable methods for the utilization of this compound in synthesis. dntb.gov.ua The synergistic effects of combining different metal catalysts, such as palladium and copper, in one-pot sequential reactions are also a promising avenue for constructing complex heterocyclic systems efficiently. mdpi.com
| Catalyst System Component | Potential Advantage in Stannylation/Coupling |
| Novel Phosphine Ligands | Enhanced catalytic activity and selectivity. |
| N-Heterocyclic Carbene (NHC) Ligands | Increased catalyst stability and efficiency. |
| Supported Pd Catalysts | Simplified purification and catalyst recycling. |
| Copper Catalysts | Potential for more sustainable reaction conditions. |
| Bimetallic Systems (e.g., Pd/Cu) | Enables efficient one-pot sequential reactions. |
Exploration of New Reactivity Modes
While the Stille coupling is the most well-established reaction involving this compound, its reactivity is not limited to this transformation. numberanalytics.comorganic-chemistry.orgwikipedia.org Future research is expected to uncover and exploit new reactivity modes of this organostannane.
One area of exploration is the development of new cross-coupling partners. Beyond the traditional aryl and vinyl halides, research into coupling with a wider range of electrophiles, such as acyl chlorides to form ketones, could significantly expand the synthetic utility of this compound. wikipedia.org Furthermore, the investigation of Stille-carbonylative cross-coupling reactions, where a carbon monoxide molecule is inserted, would provide a direct route to valuable ketone derivatives. wikipedia.org
The potential for this compound to participate in reactions beyond palladium catalysis is another exciting frontier. For instance, its use in other transition-metal-catalyzed processes or even in metal-free coupling reactions could lead to novel synthetic methodologies. The inherent properties of the tin-carbon bond could be harnessed in new ways to achieve transformations that are currently inaccessible. wikipedia.org
Integration with Flow Chemistry and Automated Synthesis
The fields of flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, efficiency, and reproducibility. acs.orgmerckmillipore.comwikipedia.orgnih.govacm.org The integration of this compound into these modern synthetic platforms is a logical and promising future direction.
Flow chemistry, with its use of microreactors, provides enhanced control over reaction parameters such as temperature and mixing, which can lead to improved yields and reduced reaction times for cross-coupling reactions like the Stille coupling. acs.org The development of robust and efficient flow-based protocols for reactions involving this compound would enable its use in the continuous and scalable production of complex molecules.
Automated synthesis platforms, which can perform entire reaction sequences with minimal human intervention, are becoming increasingly sophisticated. merckmillipore.comwikipedia.orgnih.govsynplechem.com The development of pre-packaged reagent cartridges containing this compound and other necessary reagents would allow for its seamless integration into automated workflows. merckmillipore.com This would not only accelerate the synthesis of compound libraries for drug discovery and materials science but also improve the safety of handling toxic organotin compounds. merckmillipore.comwikipedia.org
| Technology | Potential Application with this compound |
| Flow Chemistry | Continuous and scalable synthesis, improved reaction control. |
| Automated Synthesis | High-throughput synthesis of compound libraries, enhanced safety. |
Computational Design of Organotin Reagents and Reactions
Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new reagents and catalysts. acm.org While specific computational studies on this compound are not yet prevalent, the application of these methods holds significant promise for the future.
Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of Stille coupling reactions involving this compound. This would provide valuable insights into the reaction mechanism and help in the design of more efficient catalytic systems. Computational screening of different ligands and reaction conditions could accelerate the discovery of optimal protocols.
Furthermore, computational methods can be employed in the in silico design of novel organotin reagents with tailored reactivity and reduced toxicity. By understanding the structure-activity and structure-toxicity relationships of organotin compounds, it may be possible to design new reagents that retain the desirable reactivity of this compound while minimizing its environmental and health impacts.
Sustainable and Low-Toxicity Organotin Chemistry
The toxicity of organotin compounds, including tributyltin derivatives, is a significant concern that has driven research towards more sustainable and less hazardous chemical practices. harvard.eduarpat.toscana.itnih.govmst.dk A major future direction for the chemistry of this compound will be the development of greener synthetic methods and the exploration of less toxic alternatives.
This includes the design of catalytic systems that can be used in catalytic amounts, minimizing the generation of tin-containing byproducts. organic-chemistry.org The development of methods for the efficient removal of tin residues from the final products is also crucial, particularly for applications in medicinal chemistry. harvard.edu
A long-term goal is the development of alternative organometallic reagents that can replicate the reactivity of organostannanes without their associated toxicity. While challenging, research into organosilicon or organoboron compounds as potential replacements is ongoing. However, the unique reactivity profile of organotin compounds means that for the foreseeable future, the focus will likely remain on making their use as safe and sustainable as possible. This includes exploring the use of less toxic alkyl groups on the tin atom or developing novel formulations that reduce the bioavailability of the tin compounds.
| Research Area | Goal |
| Catalytic Tin Reactions | Minimize the stoichiometric use of tin reagents. |
| Tin Residue Removal | Develop efficient purification methods for final products. |
| Alternative Reagents | Explore less toxic organometallic compounds with similar reactivity. |
| Greener Formulations | Reduce the environmental impact and toxicity of organotin compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
